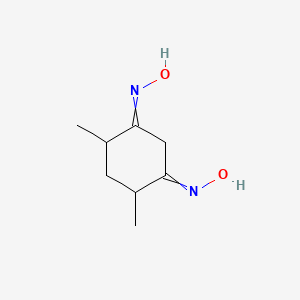
N,N'-(4,6-Dimethylcyclohexane-1,3-diylidene)dihydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-(4,6-Dimethylcyclohexane-1,3-diylidene)dihydroxylamine is a compound characterized by its unique structure, which includes a cyclohexane ring substituted with two methyl groups and two hydroxylamine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(4,6-Dimethylcyclohexane-1,3-diylidene)dihydroxylamine typically involves the reaction of 4,6-dimethylcyclohexanone with hydroxylamine hydrochloride under acidic conditions. The reaction proceeds through the formation of an oxime intermediate, which is subsequently reduced to yield the desired dihydroxylamine compound. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reduction process.
Industrial Production Methods
Industrial production of N,N’-(4,6-Dimethylcyclohexane-1,3-diylidene)dihydroxylamine may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as high-pressure hydrogenation and catalytic reduction to ensure efficient conversion of starting materials to the final product.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-(4,6-Dimethylcyclohexane-1,3-diylidene)dihydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Further reduction can lead to the formation of amine derivatives.
Substitution: The hydroxylamine groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso, nitro, and amine derivatives, as well as various substituted cyclohexane compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N,N’-(4,6-Dimethylcyclohexane-1,3-diylidene)dihydroxylamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor or as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mecanismo De Acción
The mechanism of action of N,N’-(4,6-Dimethylcyclohexane-1,3-diylidene)dihydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it may interact with cellular pathways, affecting various biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-(4-Methylcyclohexane-1,3-diylidene)dihydroxylamine
- N,N’-(4,6-Diethylcyclohexane-1,3-diylidene)dihydroxylamine
- N,N’-(4,6-Dimethylcyclohexane-1,3-diylidene)diamine
Uniqueness
N,N’-(4,6-Dimethylcyclohexane-1,3-diylidene)dihydroxylamine is unique due to the presence of both methyl and hydroxylamine groups on the cyclohexane ring, which imparts distinct chemical and physical properties. This structural uniqueness allows for specific interactions with molecular targets and enables its use in a wide range of applications.
Propiedades
Número CAS |
90275-81-3 |
|---|---|
Fórmula molecular |
C8H14N2O2 |
Peso molecular |
170.21 g/mol |
Nombre IUPAC |
N-(5-hydroxyimino-2,4-dimethylcyclohexylidene)hydroxylamine |
InChI |
InChI=1S/C8H14N2O2/c1-5-3-6(2)8(10-12)4-7(5)9-11/h5-6,11-12H,3-4H2,1-2H3 |
Clave InChI |
MUVDLXVOSGBIFF-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(C(=NO)CC1=NO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


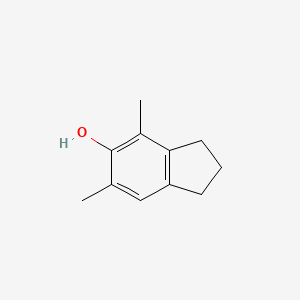
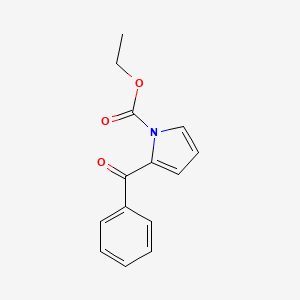
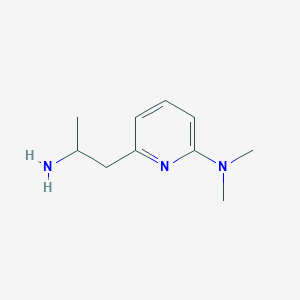
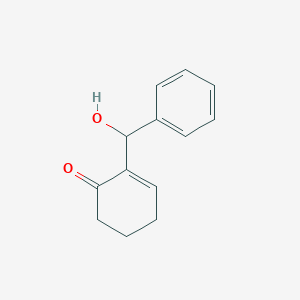
phosphanium bromide](/img/structure/B14369441.png)
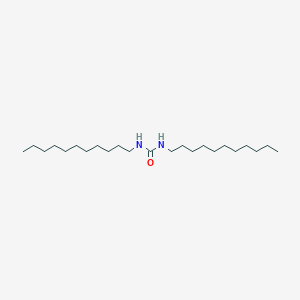
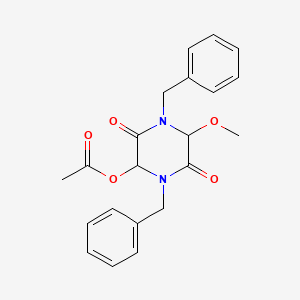
![2-[(Benzenesulfonyl)methyl]-4'-fluoro-3,3',5-trimethyl-1,1'-biphenyl](/img/structure/B14369454.png)
![2-(2-Fluorophenyl)-N-[2-(naphthalen-1-yl)propan-2-yl]acetamide](/img/structure/B14369468.png)
![Dimethyl 1-methylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B14369476.png)
![1-{2-[(2-Aminonaphthalen-1-yl)sulfanyl]-5-nitrophenyl}ethan-1-one](/img/structure/B14369493.png)



